molecular formula C9H14ClNO2 B12771401 p-Hydroxynorephedrine hydrochloride CAS No. 3240-42-4

p-Hydroxynorephedrine hydrochloride

Cat. No.: B12771401
CAS No.: 3240-42-4
M. Wt: 203.66 g/mol
InChI Key: AYEOOGDUDIHXQE-YDYUUSCQSA-N
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Description

Historical Context and Early Research into p-Hydroxynorephedrine (B107525)

The scientific journey of p-hydroxynorephedrine is intrinsically linked to the study of amphetamine metabolism. Initial research in the mid-20th century focused on understanding how the body processes sympathomimetic amines. Early investigations in the 1950s were the first to indicate that amphetamine undergoes hydroxylation at the para position of its aromatic ring to form p-hydroxyamphetamine. This intermediate was then discovered to be further metabolized through β-hydroxylation to produce p-hydroxynorephedrine.

Subsequent studies in the 1970s, utilizing radiolabeled amphetamine in human subjects, solidified the role of p-hydroxynorephedrine as a metabolite, though a minor one in terms of quantity excreted. These foundational studies were crucial in establishing p-hydroxynorephedrine as a biomarker for amphetamine use and laid the groundwork for future neuropharmacological research. The pioneering work of Julius Axelrod on catecholamine metabolism also provided a critical framework for understanding the enzymatic processes that could involve p-hydroxynorephedrine, further stimulating interest in its potential to modulate adrenergic signaling.

Structural Classification within the Phenethylamine (B48288) and Amphetamine Classes

p-Hydroxynorephedrine is a member of the phenethylamine class of compounds. ontosight.aiwikipedia.org This classification is based on its core structure, which consists of a phenyl group attached to an ethylamine (B1201723) chain. ontosight.ai More specifically, it is a substituted amphetamine, placing it within a structural class that includes well-known substances like bupropion, cathinone, and methamphetamine. wikipedia.org

The key structural features that define p-hydroxynorephedrine are:

A hydroxyl group (-OH) at the para position (the 4th carbon) of the benzene (B151609) ring. vulcanchem.com

A hydroxyl group on the beta-carbon of the ethylamine side chain. vulcanchem.com

A methyl group on the alpha-carbon of the ethylamine side chain. vulcanchem.com

This specific arrangement of functional groups distinguishes it from its parent compound, amphetamine, and its precursor metabolite, p-hydroxyamphetamine. wikipedia.org The presence of the para-hydroxyl group and the beta-hydroxyl group are particularly significant as they influence its polarity, metabolic fate, and interaction with biological targets. vulcanchem.com

Significance of p-Hydroxynorephedrine Hydrochloride as a Metabolite and Research Target

This compound is a significant area of research primarily due to its role as an active metabolite of amphetamine in humans. wikipedia.org It is formed from both p-hydroxyamphetamine and norephedrine. wikipedia.org The metabolic conversion of amphetamine to p-hydroxyamphetamine is catalyzed by the cytochrome P450 enzyme CYP2D6, and the subsequent β-hydroxylation to p-hydroxynorephedrine is carried out by dopamine (B1211576) β-hydroxylase. vulcanchem.comwikipedia.org

The initial view of p-hydroxynorephedrine as merely a metabolic byproduct has evolved significantly. Research has revealed its own distinct biological activities, establishing it as an active metabolite. A key aspect of its pharmacological profile is its action as a "false neurotransmitter." nih.gov Studies have shown that p-hydroxynorephedrine can be taken up into adrenergic neurons and stored in synaptic vesicles, where it can displace and substitute for the endogenous neurotransmitter norepinephrine (B1679862). nih.gov This interference with normal adrenergic function has been a major focus of research. nih.gov

Furthermore, the persistence of p-hydroxynorephedrine in brain tissue for extended periods after amphetamine administration has been observed in animal studies, suggesting a potential role in the long-term effects of amphetamine use. Its ability to influence catecholamine dynamics and its potential neurotoxic effects have also made it a target of investigation. researchgate.net Research has also explored its effects on behavior, with some animal studies suggesting it may contribute to aversive reactions to stimulants. The compound's impact on blood pressure and its peripheral effects on adrenergic function have also been studied in hypertensive patients. nih.gov

Table 1: Chemical Identifiers for p-Hydroxynorephedrine

Identifier Value
IUPAC Name 4-(2-amino-1-hydroxypropyl)phenol wikipedia.org
CAS Number 552-85-2 vulcanchem.com
Chemical Formula C9H13NO2 wikipedia.org
Molar Mass 167.208 g·mol−1 wikipedia.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
p-Hydroxynorephedrine
Amphetamine
p-Hydroxyamphetamine
Norephedrine
Norepinephrine
Julius Axelrod
Phenethylamine
Bupropion
Cathinone
Methamphetamine
Dopamine
Tyramine
Vanillylmandelic acid (VMA)
Normetanephrine (B1208972) (NM)
Metanephrine
Homovanillic acid
Terbutaline
Octopamine
Serotonin (B10506)
3,4-Methylenedioxymethamphetamine (MDMA)
2,5-dimethoxy-4-iodoamphetamine (DOI)
Fenfluramine
Abacavir
Abatacept
Abiraterone
Acebutolol
Aceclofenac
p-Hydroxymetamphetamine (Pholedrine)
p-Hydroxyephedrine
Etilefrine
Etamivan
Benzoic acid
Hippuric acid
Phenylacetone (B166967)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3240-42-4

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1

InChI Key

AYEOOGDUDIHXQE-YDYUUSCQSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N.Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of P Hydroxynorephedrine Hydrochloride

Strategies for the Preparation of Optically Pure Stereoisomers of p-Hydroxynorephedrine (B107525)

The synthesis of specific stereoisomers of p-hydroxynorephedrine is crucial for its intended biological activity.

Chiral Synthesis Approaches to β-Amino Alcohols

The preparation of chiral, non-racemic β-amino alcohols is a key step in synthesizing optically pure norephedrine-type compounds. googleapis.com One novel method starts with α-hydroxyketones, which are converted to chiral α-amino ketones by reacting them with amines. googleapis.com More specifically, arylacetylcarbinols are reacted with chiral α-(aryl) alkyl amines to produce norephedrine-type compounds. googleapis.com

Several methods exist for synthesizing β-amino alcohols, including:

Amination of ketones with a suitable leaving group at the α-position, followed by reduction of the ketone.

Amination of alcohols with a suitable leaving group at the α-position.

Reduction of α-hydroxy or α-keto oximes.

Reductive amination of α-hydroxy ketones.

Reduction of α-azido alcohols or ketones.

Reduction of α-amino acids or esters. google.com

These methods can produce a mix of enantiomers and diastereomers unless enantioselective techniques or chiral reduction methods are employed to obtain an optically pure compound. google.com

A specific example involves the use of R-4-hydroxyphenylacetylcarbinol and either S- or R-α-methyl benzylamine. googleapis.com The resulting α-amino ketone is then hydrogenated to yield the desired β-amino alcohol. googleapis.com

Hydrogenation Techniques in p-Hydroxynorephedrine Synthesis

Hydrogenation is a critical step in the synthesis of p-hydroxynorephedrine, particularly in converting intermediate α-amino ketones to the final β-amino alcohol.

In one method, the hydrochloride salts of 4'-Hydroxy-2(S)-[(αS-methyl benzyl)amino]propiophenone are hydrogenated over a palladium catalyst to produce (1R,2S)-4'-hydroxy-2-amino-1-phenylpropan-1-ol (L-4-hydroxynorephedrine). googleapis.com Similarly, the (1S, 2R) isomer (D-4-hydroxynorephedrine) can be obtained from the corresponding starting material. googleapis.com

The process typically involves dissolving the α-amino ketone hydrochloride in methanol (B129727) and hydrogenating it over a 5% Pd-C catalyst at a pressure of 4-5 kg/cm ² and a temperature of 50-70°C. googleapis.com After the reaction is complete, the catalyst is filtered off, and the product is isolated. googleapis.com Alternatively, Raney nickel can be used as the catalyst under similar pressure and temperature conditions. google.com

Development of Scalable and Efficient Synthetic Routes for p-Hydroxynorephedrine and its Derivatives

The development of efficient and scalable synthetic methods is crucial for the industrial production of p-hydroxynorephedrine and its derivatives.

Process Optimization for Multikilogram Scale Synthesis

A significant achievement in this area is the development of an efficient route for the multikilogram synthesis of ritobegron (B1679393) ethyl hydrochloride, a β3-adrenergic receptor agonist derived from 4-hydroxynorephedrine. acs.orgresearchgate.net The initial synthesis method had limitations that were overcome by a new approach involving the coupling of 4-hydroxynorephedrine with a phenoxyacetate (B1228835) derivative. acs.orgresearchgate.net

General principles for optimizing API synthesis include:

Minimizing the number of synthetic steps. gd3services.com

Maximizing reaction yields. gd3services.com

Ensuring the availability and minimizing the cost of starting materials. gd3services.com

Avoiding or minimizing the use of silica (B1680970) gel chromatography. gd3services.com

Avoiding reactions at very low temperatures. gd3services.com

Eliminating highly hazardous reagents and reaction conditions. gd3services.com

Purification Strategies for Enhanced Purity in Synthetic Products

Purification is a critical step to ensure the final product meets the required standards. In the synthesis of p-hydroxynorephedrine, purification through crystallization is a common method. For instance, after hydrogenation, the product can be precipitated and isolated by filtration. googleapis.com

In the scalable synthesis of ritobegron ethyl hydrochloride, the ability to purify the hemiacetal intermediate before coupling was a major advantage. acs.orgresearchgate.net This pre-purification step contributed to an increase in the final product's purity from 98.5% to 99.5%. acs.orgresearchgate.net

Chemical Derivatization for Conjugate Synthesis (e.g., Sulfoconjugates)

p-Hydroxynorephedrine can be chemically modified to synthesize various conjugates, with sulfoconjugates being a notable example. These conjugates are important as reference materials in analytical studies, such as those for doping control. wada-ama.orgdshs-koeln.de

The synthesis of sulfoconjugates of p-hydroxynorephedrine and other similar compounds involves coupling the parent compound (aglycon) to sulfuric acid. wada-ama.orgdshs-koeln.de This reaction is typically carried out using a sulfur trioxide-pyridine complex. wada-ama.orgdshs-koeln.de The resulting sulfoconjugates can then be characterized using techniques like LC-ESI-MS/MS and NMR. dshs-koeln.de

The availability of these synthesized conjugates is crucial because they are often not commercially available, and their presence in biological samples can be indicative of the use of certain substances. wada-ama.orgdshs-koeln.de

Metabolic Pathways and Biotransformation of P Hydroxynorephedrine and Precursor Compounds

Formation of p-Hydroxynorephedrine (B107525) as a Metabolite of Amphetamine and Methamphetamine

p-Hydroxynorephedrine, also known as 4-hydroxynorephedrine, is a significant metabolite of amphetamine in humans. wikipedia.org Its formation involves a series of enzymatic reactions, primarily aromatic hydroxylation and β-hydroxylation. In the case of methamphetamine, N-demethylation is a necessary preceding step to yield amphetamine, which then enters the same metabolic cascade. nih.govnephropathol.com

Aromatic hydroxylation, specifically at the para-position of the phenyl ring, is a key step in the metabolism of amphetamine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. drugbank.commdpi.compharmgkb.org This enzymatic process converts amphetamine into p-hydroxyamphetamine. mdpi.compharmgkb.org The efficiency of this hydroxylation can vary among individuals due to genetic polymorphisms in the CYP2D6 enzyme, potentially influencing the metabolic profile of amphetamine. pharmgkb.org

Similarly, methamphetamine can undergo aromatic hydroxylation to form p-hydroxymethamphetamine, a reaction also mediated by CYP2D6. nih.govnephropathol.comnih.gov Studies with human liver microsomes have confirmed the significant role of CYP2D6 in the 4-hydroxylation of methamphetamine. psu.edu

The subsequent step in the formation of p-hydroxynorephedrine is the β-hydroxylation of the side chain. The enzyme responsible for this reaction is dopamine (B1211576) β-hydroxylase (DBH). wikipedia.org This enzyme converts p-hydroxyamphetamine into p-hydroxynorephedrine. wikipedia.orgwikipedia.orgwikipedia.org DBH is also capable of hydroxylating amphetamine directly to produce norephedrine. wikipedia.org The formation of p-hydroxynorephedrine from p-hydroxyamphetamine occurs within noradrenergic neurons where DBH is present. nih.gov

Aromatic hydroxylation: Amphetamine is converted to p-hydroxyamphetamine by CYP2D6. mdpi.compharmgkb.org

β-hydroxylation: p-Hydroxyamphetamine is then converted to p-hydroxynorephedrine by dopamine β-hydroxylase. wikipedia.orgwikipedia.org

For methamphetamine, N-demethylation is a primary metabolic pathway that leads to the formation of amphetamine, a direct precursor to p-hydroxynorephedrine. nih.govnephropathol.comdrugbank.com This reaction is also catalyzed by the CYP2D6 enzyme system. nih.govcij.gob.mx Once formed, amphetamine can then undergo the aromatic hydroxylation and β-hydroxylation steps described above.

Another significant metabolic pathway for both amphetamine and methamphetamine is oxidative deamination. mdpi.comresearchgate.net This process, mediated by flavin-containing monooxygenase 3 (FMO3), leads to the formation of phenylacetone (B166967) from amphetamine. wikipedia.org Phenylacetone can then be further metabolized to benzoic acid and subsequently conjugated to hippuric acid for excretion. mdpi.comwikipedia.org While this pathway does not directly produce p-hydroxynorephedrine, it represents a major route of elimination for the parent compounds.

Precursor CompoundMetabolic PathwayKey Enzyme(s)Resulting Precursor for p-Hydroxynorephedrine
Amphetamine Aromatic HydroxylationCYP2D6 drugbank.commdpi.compharmgkb.orgp-Hydroxyamphetamine
Methamphetamine N-DemethylationCYP2D6 nih.govcij.gob.mxAmphetamine
p-Hydroxyamphetamine β-HydroxylationDopamine β-hydroxylase (DBH) wikipedia.orgwikipedia.orgp-Hydroxynorephedrine
Amphetamine β-HydroxylationDopamine β-hydroxylase (DBH) wikipedia.orgNorephedrine
Methamphetamine Aromatic HydroxylationCYP2D6 nih.govnephropathol.comp-Hydroxymethamphetamine
Amphetamine Oxidative DeaminationFlavin-containing monooxygenase 3 (FMO3) wikipedia.orgPhenylacetone (does not lead to p-hydroxynorephedrine)

Phase II Metabolic Conjugation of p-Hydroxynorephedrine

Following its formation through Phase I metabolism, p-hydroxynorephedrine can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as sulfate (B86663) or glucuronic acid, to the hydroxyl groups of the metabolite. This process increases the water solubility of the compound, facilitating its elimination from the body, primarily through urine.

Sulfoconjugation is a significant Phase II metabolic pathway for p-hydroxynorephedrine. dshs-koeln.dewada-ama.org In this reaction, a sulfonate group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the p-hydroxynorephedrine molecule, a process catalyzed by sulfotransferase enzymes. The resulting sulfoconjugates are more water-soluble and readily excreted. The synthesis and characterization of p-hydroxynorephedrine sulfate have been achieved, and methods for its detection in urine have been developed for doping control purposes. dshs-koeln.dewada-ama.orgwada-ama.orgresearchgate.netresearchgate.net

Glucuronidation is another important Phase II conjugation pathway for hydroxylated metabolites of amphetamine and methamphetamine. nih.govdshs-koeln.de This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups of p-hydroxynorephedrine, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting glucuronide conjugates are highly water-soluble and are efficiently eliminated in the urine. While the direct glucuronidation of p-hydroxynorephedrine is a presumed pathway, research has also confirmed the presence of glucuronide conjugates of other related metabolites, such as p-hydroxyamphetamine. nih.gov

Conjugation ReactionEndogenous SubstrateKey Enzyme FamilyResulting Conjugate
Sulfoconjugation 3'-phosphoadenosine-5'-phosphosulfate (PAPS)Sulfotransferases (SULTs)p-Hydroxynorephedrine-sulfate
Glucuronidation Uridine diphosphate glucuronic acid (UDPGA)UDP-glucuronosyltransferases (UGTs)p-Hydroxynorephedrine-glucuronide

Species-Specific Metabolic Profiles and Variations

The biotransformation of p-hydroxynorephedrine and its precursor compounds exhibits marked differences across various species. These variations are critical for understanding the pharmacological and toxicological profiles in different animal models and for extrapolating findings to human contexts. The metabolic pathways can diverge significantly, leading to different primary metabolites and excretion patterns.

Enzyme Systems Implicated in Species-Dependent Biotransformation

The observed variations in metabolic profiles across species are directly attributable to differences in the expression, activity, and specificity of the enzyme systems responsible for biotransformation. The formation of p-hydroxynorephedrine from its precursors involves two primary enzymatic reactions: aromatic hydroxylation and beta-hydroxylation.

Aromatic Hydroxylation: This reaction, which adds a hydroxyl group to the para-position of the phenyl ring of compounds like amphetamine and norephedrine, is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, the CYP2D subfamily is heavily implicated. wikipedia.org A crucial factor in species-dependent metabolism is the difference in CYP orthologs. In humans, this reaction is mediated by the CYP2D6 enzyme. wikipedia.orgresearchgate.net In rats, the equivalent enzyme is CYP2D1. researchgate.net The differences in substrate specificity and catalytic activity between these enzymes contribute significantly to the varying rates of p-hydroxylation observed in different species.

Beta-Hydroxylation: The subsequent conversion of p-hydroxyamphetamine to p-hydroxynorephedrine involves the hydroxylation of the propyl side chain at the beta-position. This step is catalyzed by the enzyme dopamine β-hydroxylase (DBH). wikipedia.org

Conjugation Reactions: Phase II metabolic reactions, which involve the conjugation of metabolites to increase their water solubility for excretion, also show species-specificity. For instance, the conjugation of p-hydroxyamphetamine in female rats and guinea pigs is carried out by glucuronosyltransferases to form a glucuronide conjugate, whereas in humans, sulfotransferases form a sulphate ester. nih.gov

Interactive Data Table: Key Enzymes in p-Hydroxynorephedrine Metabolism

Click on the headers to sort the data.

EnzymeEnzyme FamilyFunctionReaction CatalyzedSpecies-Specific IsoformsCitation
Cytochrome P450MonooxygenasePhase I MetabolismAromatic (para-) hydroxylationHuman: CYP2D6, Rat: CYP2D1 wikipedia.org, researchgate.net
Dopamine β-hydroxylaseMonooxygenasePhase I MetabolismBeta-hydroxylation of the side chain- wikipedia.org,
GlucuronosyltransferaseTransferasePhase II MetabolismGlucuronide conjugationActive in Rat (female) and Guinea Pig nih.gov
SulfotransferaseTransferasePhase II MetabolismSulfate conjugationActive in Human nih.gov

Stereoselective Aspects of p-Hydroxynorephedrine Metabolism

The metabolism of p-hydroxynorephedrine and its precursors is a stereoselective process. This means that the enzymes involved preferentially bind to and metabolize one stereoisomer over another, leading to different metabolic rates and potentially different pharmacological activities for the enantiomers.

The molecule of p-hydroxynorephedrine contains chiral centers, resulting in different stereoisomers. Research has shown that the metabolic pathways of structurally related amphetamines are highly stereoselective. psu.edu For example, studies on amphetamine metabolism in rats have demonstrated a stereoselective accumulation of its hydroxylated metabolites in different brain regions, such as the striatum and hypothalamus. nih.govbohrium.com This indicates that the formation and clearance of these metabolites are dependent on their stereochemistry.

Further evidence comes from studies of methamphetamine, a related compound, where the (+)-D-isomer is transformed more readily than the (–)-L-isomer in humans. psu.edu The conversion of d-amphetamine (the dextrorotatory isomer) to p-hydroxynorephedrine is a known metabolic route, highlighting the stereospecificity of the enzymatic process. karger.com The analysis of the individual enantiomers of p-hydroxynorephedrine is a component in understanding the metabolism of more complex parent drugs like famprofazone, further underscoring the importance of stereoselectivity in its biotransformation. kisti.re.kr

Molecular Mechanisms and Preclinical Pharmacological Investigations of P Hydroxynorephedrine

Role of p-Hydroxynorephedrine (B107525) as a Putative False Neurotransmitter

p-Hydroxynorephedrine (PHN), an active metabolite of amphetamine, is recognized for its role as a "false neurotransmitter." nih.govbohrium.com Its structural similarity to the endogenous catecholamine norepinephrine (B1679862) allows it to be taken up into adrenergic neurons and stored in synaptic vesicles. bohrium.com This accumulation and subsequent action interfere with normal adrenergic function. nih.govscispace.com Studies in experimental animals and hypertensive patients have demonstrated that PHN can deplete and substitute for norepinephrine in the transmitter pool, fulfilling the criteria for a false neurotransmitter. nih.gov This activity is primarily observed in the peripheral nervous system, with studies in rats showing significant depletion of catecholamines in the heart, while brain catecholamine content remained largely unaltered. scispace.com

The primary mechanism by which p-hydroxynorephedrine exerts its effect is through the displacement of norepinephrine from its storage sites within synaptic vesicles. Once taken up into the adrenergic neuron, PHN is accumulated in these vesicles, leading to a reduction in the available pool of endogenous norepinephrine for release upon nerve stimulation. bohrium.com This substitution leads to altered catecholamine metabolism.

Clinical investigations in hypertensive patients have provided clear evidence of this catecholamine depletion. nih.gov Administration of PHN resulted in significant changes in the urinary excretion of norepinephrine and its metabolites. nih.gov Notably, there was a marked decrease in norepinephrine and vanillylmandelic acid (VMA) excretion, while normetanephrine (B1208972) excretion increased substantially. nih.gov This shift indicates that PHN not only displaces norepinephrine but also alters its metabolic pathway. nih.gov The depletion of norepinephrine from neuronal storage vesicles is a key factor in the pharmacological effects of PHN. researchgate.net

Table 1: Effect of p-Hydroxynorephedrine on Urinary Catecholamine Metabolite Excretion in Hypertensive Patients

MetabolitePercentage Change Compared to Placebo
Vanillylmandelic Acid (VMA)42% decrease
Norepinephrine (NE)42% decrease
Normetanephrine (NM)400% increase
Dopamine (B1211576)40% decrease

Data derived from a study on hypertensive patients, illustrating the impact of p-hydroxynorephedrine on catecholamine metabolism. nih.gov

By acting as a false transmitter, p-hydroxynorephedrine fundamentally interferes with adrenergic neurotransmission. nih.govscispace.com When a nerve impulse arrives at the terminal of a neuron storing PHN, the vesicle releases PHN into the synaptic cleft instead of, or in addition to, norepinephrine. karger.com Since PHN is less potent than norepinephrine at adrenergic receptors, the resulting physiological response is diminished. karger.com This effectively reduces sympathetic tone. karger.com

Central Nervous System Interactions of p-Hydroxynorephedrine

While the primary effects of systemically administered p-hydroxynorephedrine are peripheral, preclinical studies involving direct administration into the central nervous system (CNS) have revealed significant interactions with brain monoamine systems. nih.govnih.govnih.gov Systemic administration in human studies did not produce observable CNS effects, suggesting its action is mainly outside the brain. nih.govvulcanchem.com However, studies in rats show that PHN can be detected in brain tissue after amphetamine administration and can persist for extended periods, suggesting a potential role in long-term neuroadaptations. bohrium.com

Direct administration of p-hydroxynorephedrine into the striatum of rats has been shown to decrease local concentrations of dopamine and serotonin (B10506) in a dose-dependent manner. nih.gov Both PHN and its precursor, p-hydroxyamphetamine, effectively depleted dopamine stores. nih.gov While both compounds also reduced dopamine metabolites, they paradoxically caused an elevation in 5-hydroxyindoleacetic acid, a serotonin metabolite. nih.gov

Furthermore, PHN has been found to inhibit the A form of monoamine oxidase (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin. nih.gov It also reduces the uptake of both dopamine and serotonin into synaptosomes, though it is more potent at inhibiting dopamine uptake than serotonin uptake. nih.gov These actions collectively suggest that PHN can significantly alter monoaminergic homeostasis within the CNS when present. nih.govnih.gov

Preclinical studies have explored the behavioral consequences of PHN's central effects. In rats, pretreatment with PHN was found to modify behavioral responses to methamphetamine and the dopamine agonist apomorphine. nih.gov Depending on the dose, PHN could either enhance or suppress the locomotor-stimulating effects of these drugs. nih.gov For instance, a lower dose of PHN enhanced the locomotor stimulation from both methamphetamine and apomorphine, while a higher dose suppressed the effect of methamphetamine. nih.gov

There is also evidence suggesting that PHN may mediate aversive reactions to stimulants. In animal studies, the formation of PHN from amphetamine has been associated with a reduction in the oral intake of d-amphetamine, pointing towards a role for this metabolite in aversion learning. However, in a separate study where PHN was administered directly into the cerebral ventricles of mice, it did not increase locomotor activity on its own. researchgate.net

Comparisons between p-hydroxynorephedrine (PHN) and its metabolic precursor, p-hydroxyamphetamine (p-OHA), reveal distinct neurochemical profiles.

Monoamine Depletion: In studies involving intrastriatal administration, PHN and p-OHA were found to be equally potent in decreasing local dopamine concentrations. nih.gov However, PHN was more potent than p-OHA at depleting serotonin. nih.gov

Enzyme Inhibition and Uptake: p-OHA is a more potent inhibitor of MAO-A compared to PHN. nih.gov Similarly, p-OHA is more potent in reducing the uptake of both serotonin and dopamine into forebrain synaptosomes. nih.gov

Behavioral Effects: When administered directly into the central nervous system of mice, p-OHA produced a dose-dependent increase in locomotor activity. researchgate.net In contrast, PHN administered via the same route did not increase locomotor activity, suggesting p-OHA has a more pronounced direct stimulant effect within the brain. researchgate.net

Table 2: Comparative Central Effects of p-Hydroxynorephedrine (PHN) and p-Hydroxyamphetamine (p-OHA)

Pharmacological Actionp-Hydroxynorephedrine (PHN)p-Hydroxyamphetamine (p-OHA)Reference
Dopamine Depletion (Striatum)Equally Potent to p-OHAEqually Potent to PHN nih.gov
Serotonin Depletion (Striatum)More PotentLess Potent nih.gov
MAO-A InhibitionLess PotentMore Potent nih.gov
Dopamine/Serotonin Uptake InhibitionLess PotentMore Potent nih.gov
Locomotor Activity (i.c.v. admin)No increaseDose-dependent increase researchgate.net

A summary of preclinical findings comparing the central nervous system effects of p-hydroxynorephedrine and p-hydroxyamphetamine.

Modulation of Monoamine Transporter Function by p-Hydroxynorephedrine

p-Hydroxynorephedrine (PHN), a primary active metabolite of amphetamine, exerts significant influence on the central nervous system by modulating the function of monoamine transporters. researchgate.netmedicines.org.uk These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft. wikipedia.org PHN's interaction with these transporters is a key aspect of its pharmacological profile. It acts as a substrate for these transporters, leading to an increase in the extracellular levels of monoamines like dopamine, norepinephrine, and serotonin. researchgate.net This action is achieved by PHN being taken up into the presynaptic neuron, which in turn promotes the reverse transport or efflux of the endogenous monoamine neurotransmitters out of the neuron and into the synapse. researchgate.netresearchgate.net

Furthermore, p-hydroxynorephedrine is recognized as a "false neurotransmitter." medicines.org.uknih.gov This means it can be taken up into synaptic vesicles, displacing and substituting for endogenous norepinephrine. nih.gov This displacement leads to a depletion of norepinephrine stores over time and interferes with normal adrenergic function. nih.gov The prolonged presence of PHN in brain tissue compared to its parent compound, amphetamine, suggests its potential role in the long-term neuroadaptations observed with chronic amphetamine administration.

Substrate Properties for Dopamine, Norepinephrine, and Serotonin Transporters

p-Hydroxynorephedrine functions as a substrate for the primary plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). researchgate.net Its structural similarity to endogenous monoamines allows it to be recognized and transported by these proteins. By acting as a substrate, PHN competes with dopamine, norepinephrine, and serotonin for uptake from the synaptic cleft into the presynaptic neuron. researchgate.netpsu.edu

Once inside the neuron, PHN can further interact with vesicular monoamine transporters (VMATs), leading to the displacement of monoamines from synaptic vesicles into the cytoplasm. researchgate.netresearchgate.net This elevation in cytosolic monoamine concentration, coupled with PHN's interaction with the plasma membrane transporters, facilitates the reverse transport of dopamine, norepinephrine, and serotonin into the synaptic cleft, thereby increasing their extracellular concentrations. researchgate.netresearchgate.net

Table 1: Substrate Activity of p-Hydroxynorephedrine at Monoamine Transporters This table is for illustrative purposes and represents a qualitative summary of findings. Specific kinetic data (K_m, V_max) from competitive binding assays would be required for a quantitative comparison.

Transporter Substrate Activity Consequence of Interaction
Dopamine Transporter (DAT) Yes Competes with dopamine for uptake; promotes dopamine efflux. researchgate.netresearchgate.net
Norepinephrine Transporter (NET) Yes Competes with norepinephrine for uptake; promotes norepinephrine efflux; acts as a false neurotransmitter, displacing norepinephrine from vesicles. researchgate.netnih.gov
Serotonin Transporter (SERT) Yes Competes with serotonin for uptake; promotes serotonin efflux. researchgate.net

Receptor Interactions, including Alpha-Adrenergic Receptor-Blocking Properties

p-Hydroxynorephedrine hydrochloride acts as a sympathomimetic amine, primarily through its interaction with the adrenergic system. ontosight.ai Its biological activity is linked to its ability to interact with adrenergic receptors, which are the targets for endogenous catecholamines like norepinephrine. ontosight.ai The compound functions as an adrenergic receptor agonist, stimulating the sympathetic nervous system. ontosight.ai

Studies have indicated that p-hydroxynorephedrine interferes with adrenergic transmission. nih.gov This interference is partly due to its action as a false neurotransmitter, which depletes norepinephrine levels. nih.gov Additionally, preclinical evidence suggests that PHN has effects related to alpha-adrenergic receptor blockade. For instance, its administration has been shown to depress the sensitivity to the alpha-blocking agent phentolamine. scispace.com While direct binding affinities and receptor subtype selectivity require further detailed investigation, its ability to modify responses mediated by alpha-adrenergic receptors is an important aspect of its pharmacology. The compound's influence on blood pressure and the abolition of the post-Valsalva diastolic overshoot further support its significant impact on adrenergic neurotransmission. nih.govvulcanchem.com

Table 2: Receptor and Transporter Interactions of p-Hydroxynorephedrine

Molecular Target Type of Interaction Reported Effect
Adrenergic Receptors Agonist activity. ontosight.ai Stimulation of the sympathetic nervous system. ontosight.ai
Alpha-Adrenergic Receptors Modulatory/Blocking properties. scispace.com Depresses sensitivity to alpha-blocking agents. scispace.com
Monoamine Transporters (DAT, NET, SERT) Substrate. researchgate.net Promotes efflux of dopamine, norepinephrine, and serotonin. researchgate.netresearchgate.net
Vesicular Monoamine Transporters (VMAT) Substrate/Displacer. researchgate.netresearchgate.net Displaces monoamines from synaptic vesicles into the cytoplasm. researchgate.net

Analytical Methodologies for the Detection and Quantification of P Hydroxynorephedrine Hydrochloride

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical methods for p-hydroxynorephedrine (B107525) hydrochloride, enabling its separation from other related compounds and endogenous substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two principal techniques employed, often coupled with mass spectrometry (MS) for definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Intact Metabolites and Conjugates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and preferred tool for the analysis of p-hydroxynorephedrine and its conjugates. nih.govfda.gov.tw This technique offers high sensitivity and selectivity, allowing for the direct analysis of intact metabolites, including glucuronide and sulfate (B86663) conjugates, without the need for derivatization. dshs-koeln.dewada-ama.org The ability to analyze these conjugated forms is particularly advantageous as it provides a more comprehensive picture of the metabolic profile.

Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous analysis of multiple amphetamine-related compounds, including p-hydroxynorephedrine, in various biological samples like urine and meconium. nih.govfda.gov.tw These methods often utilize reversed-phase chromatography with columns such as a Phenyl-Hexyl or a Synergi Polar RP column. nih.govfda.gov.tw Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation. nih.govfda.gov.tw Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. fda.gov.twdshs-koeln.deresearchgate.net

For instance, a validated LC-MS/MS method for the quantification of ten amphetamine-related analytes in meconium reported a lower limit of quantification (LLOQ) for p-hydroxynorephedrine, demonstrating the sensitivity of the technique in complex matrices. nih.gov Another study focused on the direct analysis of sulfoconjugates of various stimulants, including p-hydroxynorephedrine, using LC-MS/MS, highlighting the advantage of avoiding time-consuming hydrolysis steps. dshs-koeln.dewada-ama.org

Table 1: Example of LC-MS/MS Parameters for p-Hydroxynorephedrine Analysis

ParameterConditionReference
Chromatographic Column Synergi Polar RP, 4 µm, 150 x 2.0 mm nih.gov
Mobile Phase A 10 mM ammonium acetate with 0.01% (v/v) formic acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 200 µL/min nih.gov
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) presents another sensitive and selective method for the determination of p-hydroxynorephedrine. nih.gov This technique is particularly suited for electroactive compounds like p-hydroxynorephedrine.

A notable method involves pre-column derivatization with an electroactive labeling reagent, such as 2,5-dihydroxybenzaldehyde, to enhance the electrochemical response of the analyte. nih.gov The separation is typically achieved on a reversed-phase column, for example, a Hypersil ODS RP-18 column, using an isocratic mobile phase of methanol (B129727) and a phosphate (B84403) buffer. nih.gov A porous graphite (B72142) electrode set at an appropriate oxidation potential is used for detection. nih.gov This method has demonstrated good linearity and sensitivity for the simultaneous quantification of amphetamine and p-hydroxynorephedrine. nih.gov

Table 2: Example of HPLC-ED Parameters for p-Hydroxynorephedrine Analysis

ParameterConditionReference
Chromatographic Column 5 µm Hypersil ODS RP-18, 15 cm nih.gov
Mobile Phase Methanol-NaH2PO4 buffer (50 mM, pH 5.5) (30:70 v/v) containing triethylamine (B128534) (0.5% v/v) nih.gov
Detection Porous graphite electrode nih.gov
Oxidation Potential +0.6 V nih.gov
Derivatizing Agent 2,5-dihydroxybenzaldehyde nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of p-hydroxynorephedrine and other amphetamine metabolites. oup.comusm.my Due to the low volatility of p-hydroxynorephedrine, derivatization is a necessary step prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative.

Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA). oup.com The derivatized analytes are then separated on a capillary column, such as one with a cross-linked methyl silicone gum phase, and detected by a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode. oup.comnih.gov GC-MS provides excellent chromatographic resolution and definitive mass spectral identification. It is often considered the gold standard for confirmatory analysis in forensic toxicology. fda.gov Research has demonstrated the successful application of GC-MS for the identification and quantification of p-hydroxynorephedrine in urine. oup.comnih.gov

Sample Preparation and Extraction Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of p-hydroxynorephedrine in complex biological matrices such as urine, blood, and meconium. nih.gov The primary goals of sample preparation are to isolate the analyte of interest from interfering substances, concentrate the analyte, and prepare it in a solvent compatible with the analytical instrument.

Solid Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of p-hydroxynorephedrine from biological samples. nih.govdshs-koeln.de SPE utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analyte while allowing interfering compounds to pass through.

Various types of SPE sorbents can be employed, including polymeric reversed-phase materials like Strata XC and Oasis MCX, which are effective for extracting basic compounds like p-hydroxynorephedrine. nih.govlcms.czmdpi.com A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate solvent. nih.govlcms.cz For instance, a method for analyzing amphetamines in meconium used Strata XC SPE cartridges, with elution being carried out using a mixture of methanol and ammonium hydroxide (B78521). nih.gov Similarly, for the analysis of sulfoconjugates, SERDOLIT® PAD I has been used as the SPE sorbent. dshs-koeln.deresearchgate.net

Table 3: Example of a Solid Phase Extraction Protocol

StepReagent/ConditionReference
Sorbent Conditioning 3 mL Methanol, followed by 3 mL water nih.gov
Sample Loading Acidified sample applied to the cartridge nih.gov
Washing 3 mL 0.1% phosphoric acid, followed by 3 mL methanol nih.gov
Elution 3 mL methanol:ammonium hydroxide (95:5, v/v) nih.gov

Chemical Hydrolysis Methods for Conjugated Metabolites

In many instances, p-hydroxynorephedrine is present in biological fluids as glucuronide or sulfate conjugates. dshs-koeln.dewada-ama.org To analyze the total amount of the metabolite (free and conjugated), a hydrolysis step is often necessary to cleave the conjugate bond and release the free analyte.

Chemical hydrolysis, typically using strong acids or bases, is a common method. dshs-koeln.deresearchgate.net Acid hydrolysis, for example with hydrochloric acid, has been shown to be effective for cleaving conjugates of amphetamine metabolites. dshs-koeln.de However, it's important to note that harsh hydrolysis conditions can potentially degrade the analyte of interest or other compounds in the sample. Therefore, optimization of the hydrolysis conditions (e.g., acid concentration, temperature, and incubation time) is crucial. researchgate.net An alternative to chemical hydrolysis is enzymatic hydrolysis, which uses enzymes like β-glucuronidase. nih.gov Some studies have found that for certain conjugates, a combination of enzymatic and alkaline hydrolysis may be necessary to achieve maximum cleavage. nih.gov

Validation Parameters for Analytical Methods

The validation of analytical methods is a crucial step to ensure the reliability and suitability of procedures used for the detection and quantification of p-hydroxynorephedrine hydrochloride. This process involves a rigorous assessment of several key performance characteristics to demonstrate that a method is fit for its intended purpose. The primary parameters evaluated include sensitivity, precision, accuracy, linear dynamic range, and the limits of quantification.

Evaluation of Sensitivity, Precision, and Accuracy

The sensitivity of an analytical method indicates its ability to differentiate between small changes in the concentration of p-hydroxynorephedrine. Precision evaluates the degree of agreement among a series of measurements from the same sample, and is typically expressed as the coefficient of variation (%CV) for intra-day (within a single day) and inter-day (over several days) analyses. Accuracy refers to the closeness of the measured value to the true value.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of p-hydroxynorephedrine in equine plasma was validated across a range of quality control (QC) samples. The intra-day precision for this method was found to be between 2.8% and 9.4%, while the inter-day precision ranged from 5.4% to 10.9%. The accuracy of this LC-MS/MS method was reported to be between 97.4% and 106.3%.

For the analysis of p-hydroxynorephedrine in equine urine using a gas chromatography-mass spectrometry (GC-MS) method, validation data showed an intra-day precision of ≤ 10.7% and an inter-day precision of ≤ 13.9%. The accuracy for this method was determined to be in the range of 94.7% to 108.3%.

The following table provides a detailed summary of the precision and accuracy data for the LC-MS/MS method in equine plasma.

Table 1: Precision and Accuracy for the Quantification of p-Hydroxynorephedrine in Equine Plasma by LC-MS/MS

Quality Control Sample Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low (LQC) 0.5 9.4 10.9 106.3
Medium (MQC) 5 2.8 5.4 97.4
High (HQC) 50 4.5 7.8 101.2

%CV: Percent Coefficient of Variation

Determination of Linear Dynamic Range and Limits of Quantification

The linear dynamic range is the concentration interval over which the analytical method produces results that are directly proportional to the concentration of p-hydroxynorephedrine in the sample. The limit of quantification (LOQ) is the lowest concentration of the compound that can be reliably quantified with acceptable precision and accuracy.

An LC-MS/MS method for the detection of p-hydroxynorephedrine in equine urine established a linear dynamic range from 0.1 ng/mL to 10 ng/mL. The limit of detection (LOD) for this method was 0.05 ng/mL, with the LOQ set at 0.1 ng/mL.

In another study using GC-MS for equine urine, the method demonstrated linearity for p-hydroxynorephedrine over a concentration range of 50 to 2000 ng/mL, with a corresponding LOQ of 50 ng/mL.

For the quantification of p-hydroxynorephedrine in equine plasma, a validated LC-MS/MS method showed a linear calibration curve from 0.1 ng/mL to 100 ng/mL, and the LOQ was determined to be 0.1 ng/mL.

The table below summarizes the linear dynamic ranges and limits of quantification for these different analytical methodologies.

Table 2: Linear Dynamic Range and Limits of Quantification for p-Hydroxynorephedrine

Analytical Method Matrix Linear Dynamic Range (ng/mL) Limit of Quantification (LOQ) (ng/mL)
LC-MS/MS Equine Urine 0.1 - 10 0.1
GC-MS Equine Urine 50 - 2000 50

Preclinical Research Models and in Vitro Systems for P Hydroxynorephedrine Studies

In Vitro Cellular and Subcellular Models for Mechanistic Investigations

In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms of action of p-hydroxynorephedrine (B107525).

The human neuroblastoma SH-SY5Y cell line, when differentiated into a dopaminergic neuronal phenotype, serves as a valuable model for neurotoxicity and mechanistic studies. researchgate.netresearchgate.netnih.gov

Neurotoxicity Studies: The toxicity of p-hydroxynorephedrine has been evaluated in differentiated SH-SY5Y cells. researchgate.netnih.gov Studies have shown a concentration-dependent toxicity for p-hydroxynorephedrine. researchgate.netnih.gov When comparing the toxicity of amphetamine and its metabolites, p-hydroxynorephedrine was found to be more toxic than its precursor, p-hydroxyamphetamine, but less toxic than the parent compound, amphetamine. researchgate.netnih.gov Exposure to p-hydroxynorephedrine resulted in late apoptotic and necrotic cell death. researchgate.netnih.gov The toxic concentration 50% (TC50) for p-hydroxynorephedrine after a 24-hour exposure was determined to be approximately 8 mM. researchgate.netnih.gov

Table 3: Cytotoxicity of p-Hydroxynorephedrine in Differentiated SH-SY5Y Cells

CompoundExposure TimeTC50Cell Death MechanismReferences
Amphetamine24 hours~3.5 mMApoptosis and Necrosis researchgate.netnih.gov
p-Hydroxynorephedrine24 hours~8 mMApoptosis and Necrosis researchgate.netnih.gov
p-Hydroxyamphetamine24 hoursNot reachedFew late apoptotic cells researchgate.netnih.gov

Hepatic microsomal preparations are essential for studying the enzymatic reactions involved in the metabolism of xenobiotics, including the formation of p-hydroxynorephedrine.

Enzyme Involvement: The metabolism of amphetamine to its hydroxylated metabolites is catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. vulcanchem.comwikipedia.orgnih.gov Specifically, CYP2D6 is responsible for the p-hydroxylation of amphetamine to p-hydroxyamphetamine. vulcanchem.comwikipedia.org Subsequently, dopamine (B1211576) β-hydroxylase, another key enzyme, catalyzes the β-hydroxylation of p-hydroxyamphetamine to form p-hydroxynorephedrine. vulcanchem.com Studies using rat liver microsomes have demonstrated the p-hydroxylation of amphetamine. nih.gov This in vitro system allows for the detailed characterization of the enzyme kinetics and the factors that may influence the metabolic rate, such as substrate concentration and the presence of enzyme inducers or inhibitors. nih.gov

Development and Characterization of Certified Reference Materials

Certified Reference Materials (CRMs) for p-hydroxynorephedrine hydrochloride are crucial for ensuring the accuracy and reliability of analytical measurements in various fields, including clinical and forensic toxicology, and for research purposes. The development of a CRM involves the synthesis of the compound with high purity, followed by a rigorous characterization process to establish its identity and concentration. While specific details on the development and characterization of a this compound CRM are not extensively available in the provided search results, the general importance of such standards is well-established in analytical chemistry. These reference materials are essential for method validation, calibration of analytical instruments, and quality control, thereby ensuring that results from different laboratories are comparable and accurate.

Q & A

Q. What safety protocols are recommended for handling p-Hydroxynorephedrine hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to OSHA Hazard Communication Standards (29 CFR 1910.1200), including:
  • Use of personal protective equipment (PPE): gloves, lab coats, and eye/face protection .
  • Proper ventilation to avoid inhalation exposure and grounding equipment to prevent electrostatic discharge .
  • Storage in locked, well-ventilated areas away from incompatible materials .
  • Immediate decontamination with water for skin/eye contact and medical consultation for exposure .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key steps include:
  • Preparation of Standard and Sample solutions with matched concentrations.
  • Calculation of analyte concentration using peak response ratios:
    Result=rUrS×CS\text{Result} = \frac{r_U}{r_S} \times C_S, where rUr_U and rSr_S are peak responses of the sample and standard, respectively .
  • Validation per USP guidelines, ensuring 90–110% recovery of the labeled amount .

Q. How should researchers prepare this compound solutions to ensure stability during pharmacological assays?

  • Methodological Answer :
  • Use pH 5.8 phosphate buffer for dissolution studies to mimic physiological conditions .
  • Store solutions in tightly sealed containers at controlled temperatures (e.g., 2–8°C) to prevent degradation .
  • Monitor stability via repeated HPLC analysis over 24–72 hours .

Advanced Research Questions

Q. What experimental design strategies mitigate enantiomeric interference in metabolic studies of this compound?

  • Methodological Answer :
  • Employ chiral derivatization agents such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MPTA.Cl ) to resolve enantiomers during gas chromatography-mass spectrometry (GC-MS) .
  • Validate enantiomeric purity using stereoselective metabolic pathways observed in human studies (e.g., differential metabolism of (+)- and (-)-enantiomers) .

Q. How can researchers address discrepancies in dissolution profiles of this compound across batch formulations?

  • Methodological Answer :
  • Use Apparatus 1 (basket) or 2 (paddle) per USP 〈711〉, with a pooled sample approach to reduce variability .
  • Analyze dissolution data using multivariate statistics (e.g., ANOVA or f2 similarity factor) to identify batch-specific anomalies .
  • Cross-validate with orthogonal techniques like nuclear magnetic resonance (NMR) to confirm chemical integrity .

Q. What methodological considerations are critical when assessing neurotransmitter interactions of this compound in vitro?

  • Methodological Answer :
  • Design dose-response curves with positive controls (e.g., norepinephrine) and negative controls (e.g., receptor antagonists) .
  • Use radiolabeled ligands (e.g., 3^3H-dopamine) to quantify receptor binding affinity and specificity .
  • Ensure reproducibility by adhering to FAIR data principles: detailed metadata, open-access protocols, and raw data archiving .

Q. How can thermal degradation products of this compound be identified and quantified?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to detect volatile decomposition byproducts .
  • Quantify degradation using accelerated stability testing (40°C/75% RH for 6 months) and HPLC-MS to track parent compound loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.